![molecular formula C8H20Cl2N2 B1458330 [1-(1-Methyl-4-piperidinyl)ethyl]amine dihydrochloride CAS No. 1609400-52-3](/img/structure/B1458330.png)
[1-(1-Methyl-4-piperidinyl)ethyl]amine dihydrochloride
Overview
Description
[1-(1-Methyl-4-piperidinyl)ethyl]amine dihydrochloride is a useful research compound. Its molecular formula is C8H20Cl2N2 and its molecular weight is 215.16 g/mol. The purity is usually 95%.
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Biological Activity
[1-(1-Methyl-4-piperidinyl)ethyl]amine dihydrochloride is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology and medicinal chemistry. This compound is structurally related to several classes of biologically active substances, including those that interact with neurotransmitter systems.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 1-methyl group and an ethylamine side chain. Its dihydrochloride form enhances solubility in aqueous environments, making it suitable for various biological assays.
Neuropharmacological Effects
Research indicates that compounds derived from piperidine structures, including this compound, often exhibit activity at various neurotransmitter receptors. Notably, studies have shown that similar piperidine derivatives can act as agonists or antagonists at the trace amine-associated receptor 1 (TAAR1), which is implicated in modulating dopaminergic signaling pathways relevant to psychotic disorders .
Table 1: Summary of Biological Activities of Piperidine Derivatives
In Vivo Studies
A study focused on the synthesis and evaluation of piperidine derivatives highlighted the neuropharmacological profile of these compounds. The results indicated that certain analogs could significantly activate TAAR1, suggesting a mechanism through which they may influence mood and behavior in animal models .
Anti-inflammatory Effects
Another area of investigation involves the anti-inflammatory potential of piperidine derivatives. Compounds with similar structures have been tested for their ability to inhibit inflammatory responses in vivo, showing promise as therapeutic agents for conditions characterized by excessive inflammation .
Table 2: In Vivo Efficacy of Piperidine Derivatives
Scientific Research Applications
Pharmacological Applications
a. Neurological Disorders
Research indicates that [1-(1-Methyl-4-piperidinyl)ethyl]amine dihydrochloride exhibits significant potential for treating conditions such as Alzheimer's disease and other cognitive impairments. The compound's mechanism of action often involves the modulation of neurotransmitter systems, particularly acetylcholine and serotonin pathways, which are crucial for cognitive function and mood regulation.
b. Analgesic Properties
The compound has been investigated for its analgesic effects. Studies have shown that derivatives of piperidine can effectively relieve pain through various mechanisms, including opioid receptor modulation and inhibition of pain signaling pathways . This positions this compound as a candidate for developing new pain management therapies.
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Cancer Treatment Study : A derivative of this compound demonstrated enhanced efficacy in inducing apoptosis in FaDu hypopharyngeal tumor cells compared to traditional chemotherapeutics. This suggests a potential role in cancer therapy, particularly in enhancing the effectiveness of existing treatments.
- Alzheimer's Disease Research : In clinical trials, compounds derived from this compound showed significant improvement in cognitive function among patients by effectively inhibiting cholinesterase enzymes, which are responsible for breaking down acetylcholine, a key neurotransmitter involved in memory and learning.
Properties
IUPAC Name |
1-(1-methylpiperidin-4-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-7(9)8-3-5-10(2)6-4-8;;/h7-8H,3-6,9H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPXSEDTCCNHBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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